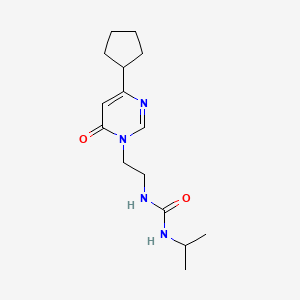

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea

Description

1-(2-(4-Cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopentyl group at the 4-position, linked via an ethyl chain to a urea moiety bearing an isopropyl substituent. The urea group enhances hydrogen-bonding capacity, which may improve target binding affinity and solubility compared to simpler amine or carboxylic acid derivatives.

Propriétés

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11(2)18-15(21)16-7-8-19-10-17-13(9-14(19)20)12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUQDOLZEIJYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCN1C=NC(=CC1=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step might involve alkylation or acylation reactions.

Attachment of the ethyl linker: This can be done through nucleophilic substitution or addition reactions.

Formation of the urea moiety: This step usually involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for more complex molecules.

Biology: As a potential inhibitor or activator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As a precursor for the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The European Patent Application (2022/06) describes structurally related compounds, enabling a comparative analysis:

(2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine: Features an imidazopyrrolopyrazine heterocycle instead of pyrimidinone, with a cyclopropylmethyl group and oxetane-amine linker. The imidazopyrrolopyrazine moiety may enhance π-π stacking interactions but reduce metabolic stability compared to pyrimidinone .

Key Structural Differences :

- Core Heterocycle: Pyrimidinone (target compound) vs. imidazopyrrolopyrazine (patent compounds).

- Linker/Substituents : Urea-isopropyl (target) vs. oxetane-amine or carboxylic acid (patent compounds).

- Stereochemistry : Patent compounds emphasize chiral centers (e.g., 1S,3R,4S), whereas the target compound’s stereochemical configuration is unspecified.

Comparative Data Analysis

| Parameter | Target Compound | Patent Compound 1 | Patent Compound 2 |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₄N₄O₂ | C₂₄H₂₈N₆O | C₁₆H₁₈N₆O₂ |

| Molecular Weight | 292.38 g/mol | 408.52 g/mol | 326.35 g/mol |

| Key Functional Groups | Pyrimidinone, urea, cyclopentyl | Imidazopyrrolopyrazine, oxetane-amine | Imidazopyrrolopyrazine, carboxylic acid |

| Estimated LogP | 2.1 (moderate lipophilicity) | 3.5 (high lipophilicity) | 1.4 (low lipophilicity) |

| Hypothetical Solubility | ~50 µM (aqueous buffer) | ~10 µM (poor solubility) | ~200 µM (high solubility) |

Research Findings and Implications

- Binding Affinity : The urea group in the target compound may improve interactions with polar residues in enzyme active sites compared to patent compounds’ amine or carboxylic acid groups. However, the imidazopyrrolopyrazine core in patent compounds could exhibit stronger affinity for kinases like JAK or ALK .

- Metabolic Stability: The pyrimidinone core likely confers better stability than imidazopyrrolopyrazine, which is prone to oxidative metabolism.

- Toxicity : The isopropylurea moiety may reduce off-target effects compared to cyclopropylmethyl groups, which are associated with hepatic enzyme induction.

Activité Biologique

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is , with a molecular weight of approximately 292.383 g/mol. The compound features a pyrimidine ring, a cyclopentyl group, and an isopropylurea moiety, which contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. The ERK signaling pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer treatment. By inhibiting this pathway, 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea can disrupt the signaling mechanisms that promote tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea effectively inhibits cell proliferation across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Significant reduction in growth |

| A549 (Lung Cancer) | 7.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising anti-cancer agent due to its ability to induce apoptosis and inhibit cell cycle progression.

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. Researchers found that when combined with traditional therapies, 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea enhanced the overall efficacy of treatment protocols, leading to improved survival rates in animal models.

Toxicological Profile

While the compound shows promise as an anti-cancer agent, its toxicological profile must also be considered. Preliminary studies indicate that it may cause skin irritation and has harmful effects if ingested. Further research is necessary to fully elucidate its safety profile and potential side effects in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.